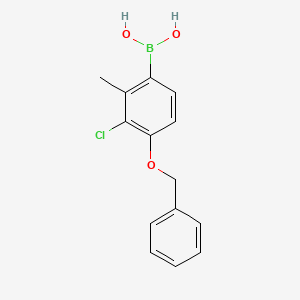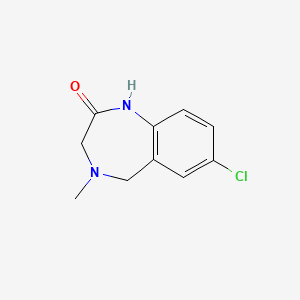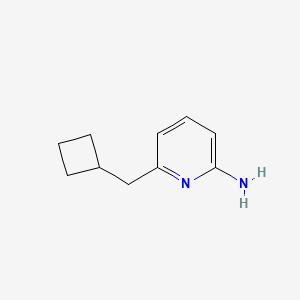
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Borylation Reaction: The phenol derivative undergoes a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere, and elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(Benzyloxy)-3-chloro-2-methylphenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in the Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxybenzoic acid
Uniqueness
4-(Benzyloxy)-3-chloro-2-methylphenylboronic acid is unique due to the presence of the chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The benzyloxy group also provides additional functionality that can be leveraged in synthetic applications.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C14H14BClO3 |
|---|---|
分子量 |
276.52 g/mol |
IUPAC 名称 |
(3-chloro-2-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI 键 |
SWMNWIOFTMYTOT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)











